Fluprostenol methyl ester
Fluprostenol methyl ester
Fluprostenol is an F-series prostaglandin analog which has been approved for many years as a luteolytic in veterinary animals. The isopropyl ester of fluprostenol (travoprost) is an effective ocular hypotensive drug.
Fluprostenol is an F-series prostaglandin analog which has been approved for many years as a luteolytic in veterinary animals. The isopropyl ester of fluprostenol (travoprost) is an effective ocular hypotensive drug. CAY10532 is a methyl ester analog of fluprostenol.
Fluprostenol is an F-series prostaglandin analog which has been approved for many years as a luteolytic in veterinary animals. The isopropyl ester of fluprostenol (travoprost) is an effective ocular hypotensive drug. CAY10532 is a methyl ester analog of fluprostenol.
Brand Name:
Vulcanchem
CAS No.:
73275-76-0
VCID:
VC0106874
InChI:
InChI=1S/C24H31F3O6/c1-32-23(31)10-5-3-2-4-9-19-20(22(30)14-21(19)29)12-11-17(28)15-33-18-8-6-7-16(13-18)24(25,26)27/h2,4,6-8,11-13,17,19-22,28-30H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1
SMILES:
O[C@@H]1[C@H](C/C=CCCCC(OC)=O)[C@@H](/C=C/[C@@H](O)COC2=CC(C(F)(F)F)=CC=C2)[C@H](O)C1
Molecular Formula:
C24H31F3O6
Molecular Weight:
472.5 g/mol
Fluprostenol methyl ester
CAS No.: 73275-76-0
Cat. No.: VC0106874
Molecular Formula: C24H31F3O6
Molecular Weight: 472.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fluprostenol is an F-series prostaglandin analog which has been approved for many years as a luteolytic in veterinary animals. The isopropyl ester of fluprostenol (travoprost) is an effective ocular hypotensive drug. Fluprostenol is an F-series prostaglandin analog which has been approved for many years as a luteolytic in veterinary animals. The isopropyl ester of fluprostenol (travoprost) is an effective ocular hypotensive drug. CAY10532 is a methyl ester analog of fluprostenol. |
|---|---|
| CAS No. | 73275-76-0 |
| Molecular Formula | C24H31F3O6 |
| Molecular Weight | 472.5 g/mol |
| IUPAC Name | methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |
| Standard InChI | InChI=1S/C24H31F3O6/c1-32-23(31)10-5-3-2-4-9-19-20(22(30)14-21(19)29)12-11-17(28)15-33-18-8-6-7-16(13-18)24(25,26)27/h2,4,6-8,11-13,17,19-22,28-30H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1 |
| Standard InChI Key | ORBXLQUSZNREPS-OWEKAKITSA-N |
| Isomeric SMILES | COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
| SMILES | O[C@@H]1[C@H](C/C=CCCCC(OC)=O)[C@@H](/C=C/[C@@H](O)COC2=CC(C(F)(F)F)=CC=C2)[C@H](O)C1 |
| Canonical SMILES | COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
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